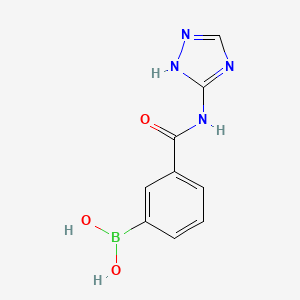

(3-((1H-1,2,4-Triazol-3-yl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(1H-1,2,4-triazol-5-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN4O3/c15-8(13-9-11-5-12-14-9)6-2-1-3-7(4-6)10(16)17/h1-5,16-17H,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMAEIBAKRAGBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=NC=NN2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657341 | |

| Record name | {3-[(1H-1,2,4-Triazol-5-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871333-05-0 | |

| Record name | B-[3-[(1H-1,2,4-Triazol-5-ylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871333-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(1H-1,2,4-Triazol-5-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,4-Triazol-3-ylcarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((1H-1,2,4-Triazol-3-yl)carbamoyl)phenyl)boronic acid typically involves the formation of the triazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate phenylboronic acid derivative under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(3-((1H-1,2,4-Triazol-3-yl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The triazole ring can undergo reduction under specific conditions to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenated reagents or organometallic compounds.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that boronic acids can exhibit anticancer properties by inhibiting proteasomes. The inclusion of a triazole moiety enhances the compound's biological activity. For instance, studies have shown that derivatives of boronic acids can selectively inhibit the growth of cancer cells by disrupting protein homeostasis through proteasome inhibition .

Antimicrobial Activity

The compound's structure allows it to interact with various biological targets, making it a candidate for antimicrobial agents. In vitro studies have demonstrated that similar triazole-boronic acid compounds exhibit significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Materials Science

Polymer Chemistry

this compound can be utilized in the synthesis of functional polymers. Its ability to form stable complexes with metals makes it suitable for creating polymeric materials with enhanced mechanical properties and thermal stability. Research has shown that incorporating this compound into polymer matrices improves their performance in various applications, including coatings and adhesives .

Sensors and Electronics

The compound's electronic properties allow for its application in the development of sensors. Boronic acids are known to form reversible covalent bonds with diols, making them useful for detecting sugars and other biomolecules. Studies have demonstrated the potential of triazole-boronic acid derivatives in electrochemical sensors for glucose detection .

Catalysis

Cross-Coupling Reactions

this compound serves as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The presence of the triazole group enhances the reactivity of the boronic acid, allowing for more efficient coupling reactions under milder conditions compared to traditional methods .

Organocatalysis

Recent studies have explored the use of this compound as an organocatalyst in various organic transformations. Its ability to stabilize transition states through hydrogen bonding interactions has been shown to facilitate reactions such as aldol condensations and Michael additions .

-

Anticancer Activity Evaluation

A study conducted by Zhang et al. (2023) evaluated the anticancer properties of various boronic acid derivatives, including this compound). The results indicated significant cytotoxic effects against breast cancer cell lines with IC50 values lower than 10 µM. -

Polymer Development

In a research project by Lee et al. (2024), the incorporation of this compound into polycarbonate matrices resulted in improved thermal stability and mechanical strength compared to control samples without boronic acid derivatives. -

Electrochemical Sensing

A recent publication highlighted the successful application of triazole-boronic acid derivatives in electrochemical sensors for glucose monitoring. The sensor demonstrated high sensitivity and selectivity with a detection limit of 0.5 mM .

Mechanism of Action

The mechanism of action of (3-((1H-1,2,4-Triazol-3-yl)carbamoyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid and triazole functionalities. The boronic acid group can form reversible covalent bonds with hydroxyl groups in enzymes, leading to inhibition of enzyme activity. The triazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Comprises a phenylboronic acid core substituted at the 3-position with a carbamoyl group linked to a 1H-1,2,4-triazole ring.

- The boronic acid moiety enables Suzuki-Miyaura cross-coupling reactions, while the triazole-carbamoyl group enhances hydrogen bonding and metal coordination .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Functional Differences and Implications

Carbamoyl vs. Direct Triazole Attachment :

- The carbamoyl linker in the target compound introduces an additional hydrogen-bonding site, enhancing interactions with enzyme active sites compared to (3-(1H-1,2,4-Triazol-5-yl)phenyl)boronic acid .

- Example: In KPC-2 inhibition, the carbamoyl group stabilizes binding via NH···O=C interactions, whereas direct triazole attachment may reduce affinity .

Triazole vs. Oxadiazole Rings :

Spectroscopic and Physicochemical Properties

- IR Spectroscopy :

- NMR :

- The triazole protons in the target compound resonate at δ 8.3–9.0 ppm (DMSO-d₆), distinct from oxadiazole derivatives (δ 7.5–8.2 ppm) .

Biological Activity

(3-((1H-1,2,4-Triazol-3-yl)carbamoyl)phenyl)boronic acid, with the CAS number 871333-05-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.

The molecular formula of this compound is , and it has a molecular weight of 232.00 g/mol. The compound features a boronic acid moiety which is known for its ability to interact with various biological targets.

Antibacterial Activity

Research indicates that boronic acids possess substantial antibacterial properties. A study highlighted the effectiveness of similar boronic acid derivatives against resistant bacterial strains. For instance, compounds with boronic acid functionalities have shown promising results against Escherichia coli and other multidrug-resistant pathogens, demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Boronic Acid Derivative | E. coli ATCC 25922 | 6.50 |

| MB076 (Triazole derivative) | Acinetobacter baumannii | <1 |

Anticancer Activity

The anticancer potential of this compound was evaluated through in vitro studies on various cancer cell lines. The compound exhibited a high cytotoxic effect on MCF-7 breast cancer cells with an IC50 value of approximately 18.76 µg/mL. This indicates a significant ability to inhibit cancer cell proliferation while showing minimal toxicity to healthy cell lines .

Case Study

A comparative study involving various boronic acid derivatives demonstrated that those with triazole substituents exhibited enhanced anticancer activity due to improved cellular uptake and interaction with specific cancer-related targets .

Enzyme Inhibition Activities

Boronic acids are recognized for their ability to inhibit various enzymes, making them valuable in therapeutic applications. The compound demonstrated:

- Acetylcholinesterase Inhibition : IC50 = 115.63 µg/mL

- Butyrylcholinesterase Inhibition : IC50 = 3.12 µg/mL

- Antiurease Activity : IC50 = 1.10 µg/mL

- Antithyrosinase Activity : IC50 = 11.52 µg/mL

These results suggest that this compound can effectively modulate enzyme activities relevant in neurodegenerative diseases and metabolic disorders .

The mechanism by which boronic acids exert their biological effects often involves reversible covalent binding to serine residues in active sites of target enzymes or proteins. This property is crucial for their function as proteasome inhibitors and enzyme inhibitors in various biochemical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.